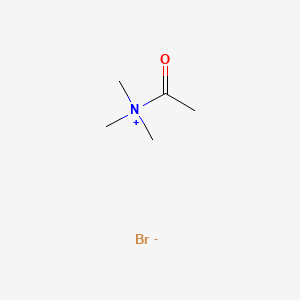

Acetyltrimethylammonium bromide

Description

Historical Context and Evolution of Academic Inquiry into Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are a class of organic compounds featuring a positively charged polyatomic ion of the structure NR₄⁺, with R being alkyl or aryl groups. environex.net.au Academic inquiry into these compounds began to gain momentum in the early 20th century. In 1916, Jacobs and Heidelberg first described the antimicrobial properties of a range of synthesized QACs. environex.net.auproquimia.com A significant advancement came in 1935 when Gerhard Domagk reported that attaching a long-chain alkyl group to the quaternary nitrogen atom markedly improved the compound's antimicrobial activity. environex.net.auproquimia.com This discovery led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.com

Over the decades, research has led to the evolution of several generations of QACs, each with improved efficacy and specific properties. proquimia.com The second generation emerged with the substitution of a hydrogen on the aliphatic ring for an ethyl group, while the third generation involved combining first and second-generation compounds to enhance biocidal activity and detergency. proquimia.com The fourth generation, developed in 1965, introduced compounds like didecyl dimethyl ammonium chloride (DDAC), which showed superior performance, especially in the presence of organic matter and hard water. proquimia.com The fifth generation consists of tailored mixtures of fourth-generation compounds with earlier ones to achieve a broader spectrum of activity. proquimia.com By 1952, over 500 articles on QACs had been published, and their study continues to expand into new applications today. environex.net.au

Cetyltrimethylammonium bromide (CTAB), a specific and widely studied QAC, was mentioned in the chemical literature as early as 1936 in studies on paraffin-chain salts in aqueous solutions. acs.org Its synthesis from cetyl bromide and trimethylamine (B31210) was reported in 1946 as part of a study on the "germicidal" efficacy of various quaternary ammonium salts. acs.org

Foundational Theories of Cationic Surfactant Behavior Relevant to Cetyltrimethylammonium Bromide Research

The scientific principles governing the behavior of cationic surfactants like Cetyltrimethylammonium bromide (CTAB) are rooted in their amphiphilic molecular structure. These molecules possess a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." In CTAB, the positively charged trimethylammonium group constitutes the hydrophilic head, while the long 16-carbon alkyl chain (cetyl group) serves as the hydrophobic tail. nih.govnih.gov

This dual nature drives their behavior in solutions. In aqueous environments, surfactant molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. Below a certain concentration, they tend to accumulate at interfaces, such as the air-water interface, lowering the surface tension. ijcce.ac.ir

Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. ijcce.ac.irnih.gov In a typical micelle in water, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous medium. uni-bayreuth.de The CMC of CTAB is a key parameter studied to understand its aggregation behavior. ijcce.ac.irnih.gov The binding of the bromide counterion to the micelle surface is a significant factor in its properties. wikipedia.org

The fundamental mechanism of action for many QACs, including CTAB, involves the interaction and disruption of lipid bilayers that form cell membranes. researchgate.netclinicalservicesjournal.com The positively charged cationic head group can interact electrostatically with negatively charged components of bacterial cell membranes, leading to their perturbation. researchgate.netacs.org This interaction can cause the release of low-molecular-weight cytoplasm constituents, contributing to the compound's biological activity. environex.net.au On certain surfaces, cationic surfactants can form monolayer or bilayer structures depending on the concentration. nih.gov In a monolayer, the molecules adsorb onto the surface via electrostatic interaction, and in a bilayer, a second layer can assemble on top of the first with the charged head groups oriented outwards. nih.gov

Scope and Significance of Cetyltrimethylammonium Bromide in Contemporary Research Disciplines

Cetyltrimethylammonium bromide (CTAB) is a versatile and indispensable compound in numerous areas of modern scientific research. wikipedia.org Its utility stems from its properties as a cationic surfactant, which allows it to function as a template, stabilizer, and disrupting agent in various systems.

In the field of nanotechnology and materials science , CTAB is extensively used in the synthesis of nanoparticles. wikipedia.org It acts as a capping or stabilizing agent that controls the size and shape (morphology) of developing nanoparticles, such as those made of gold or copper oxide. wikipedia.orgnih.gov By selectively binding to different crystal facets, CTAB can direct the growth of nanoparticles into specific shapes like spheres, rods, or bipyramids. wikipedia.org It is also a critical template for the synthesis of mesoporous silica (B1680970) nanoparticles, such as MCM-41. wikipedia.org Furthermore, its use in modifying the surface of materials like cellulose (B213188) nanocrystals and tungsten oxide thin films is being explored to tailor their properties for specific applications. mdpi.comrsc.org

In biological and life sciences , CTAB is a key component in buffers for DNA extraction from plant and other tissues. wikipedia.orgscbt.comsigmaaldrich.com It effectively solubilizes cell membranes and forms complexes with DNA, aiding in its isolation and purification. wikipedia.orgbohrium.com Its ability to perturb membranes and denature proteins is also utilized in protein electrophoresis and other biochemical assays. sigmaaldrich.comnih.gov Research has also investigated its potential as an apoptosis-promoting anticancer agent. acs.orgwikipedia.org

The table below summarizes some of the key research applications of CTAB.

| Research Discipline | Specific Application of CTAB | Research Finding/Significance |

| Nanotechnology | Synthesis of Gold Nanoparticles (AuNPs) | Acts as a shape-directing and stabilizing agent, enabling the formation of nanorods and other morphologies by binding to crystal facets. wikipedia.org |

| Nanotechnology | Synthesis of Mesoporous Silica | Serves as a template for creating ordered porous structures like MCM-41. wikipedia.orgrsc.org |

| Materials Science | Surface Modification of Nanomaterials | Used to modify the surface of cellulose nanocrystals and tungsten oxide thin films to alter their interfacial properties. mdpi.comrsc.org |

| Molecular Biology | DNA Extraction | A crucial component of lysis buffers, it solubilizes membranes and precipitates DNA, facilitating its isolation from plant and other cells. wikipedia.orgscbt.comsigmaaldrich.com |

| Biochemistry | Protein Analysis | Used in certain types of gel electrophoresis for the separation of proteins based on molecular weight. sigmaaldrich.com |

| Catalysis | Remediation of Organic Pollutants | Employed as a capping agent for copper oxide nanocubes used in the catalytic and photocatalytic degradation of pollutants like methylene (B1212753) blue. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5306-78-5 |

|---|---|

Molecular Formula |

C5H12BrNO |

Molecular Weight |

182.06 g/mol |

IUPAC Name |

acetyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C5H12NO.BrH/c1-5(7)6(2,3)4;/h1-4H3;1H/q+1;/p-1 |

InChI Key |

YRRFBANPGRXQNJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Acetyltrimethylammonium Bromide

Established Synthetic Routes to Acetyltrimethylammonium Bromide

The principal method for synthesizing this compound involves the quaternization of trimethylamine (B31210) with an acetyl halide. This reaction is a classic example of the Menshutkin reaction, which describes the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. wikipedia.org

Reaction Mechanisms Involving Trimethylamine and Acetyl Halides

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl halide (acetyl bromide or acetyl chloride). This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. The halide ion is displaced, becoming the counter-ion to the newly formed quaternary ammonium cation. wikipedia.org

The transition state of this SN2 reaction involves a trigonal bipyramidal geometry around the central carbon atom, with the nucleophile (trimethylamine) and the leaving group (halide) in apical positions. The polarity of the solvent plays a crucial role in stabilizing this charged transition state, thereby influencing the reaction rate. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters. Key factors that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

| Parameter | Effect on Yield and Purity | Typical Conditions |

| Solvent | Polar aprotic solvents are generally preferred as they can solvate the charged transition state, accelerating the reaction rate. Protic solvents can solvate the amine nucleophile, reducing its reactivity. | Dichloromethane, Acetonitrile (B52724) |

| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. | Room temperature to moderate heating (e.g., reflux) |

| Reactant Stoichiometry | Using a slight excess of the alkylating agent (acetyl halide) can help drive the reaction to completion. | 1:1 to 1:1.1 molar ratio of trimethylamine to acetyl halide |

| Purity of Reactants | The purity of the starting materials, trimethylamine and acetyl halide, is critical to avoid the formation of unwanted byproducts. | High purity, anhydrous reactants |

Table 1: Key Parameters for Optimizing the Synthesis of this compound

Purification of the final product typically involves recrystallization from a suitable solvent system to remove any unreacted starting materials and byproducts.

Advanced Derivatization and Functionalization Strategies

While the primary synthesis yields the acetyltrimethylammonium cation, further modifications can be made to alter its properties for specific applications. These strategies often target the acetyl group or involve exchanging the bromide counter-ion.

Derivatization is a common technique used to modify molecules for analysis, for instance, by gas chromatography-mass spectrometry (GC-MS). jfda-online.comnih.govresearchgate.netgcms.cz While this compound itself is a salt, derivatization techniques could potentially be applied to its degradation products or used to introduce a specific functionality for analytical purposes. For example, the acetyl group could be chemically modified to introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence-based assays.

Functionalization can also be achieved by reacting the acetyl group. For instance, the carbonyl group could potentially undergo reactions such as reduction to a hydroxyl group or reaction with a Grignard reagent to introduce a new carbon-carbon bond, although such reactions would need to be compatible with the quaternary ammonium functionality.

Computational Approaches to Predicting Synthetic Outcomes

Computational chemistry offers powerful tools to investigate and predict the outcomes of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a widely used method to study reaction mechanisms, transition state geometries, and activation energies. researchgate.netresearchgate.net

For the Menshutkin reaction, computational models can be used to:

Elucidate the Reaction Mechanism: DFT calculations can provide detailed insights into the SN2 transition state, including bond lengths and charge distribution, confirming the proposed mechanism. researchgate.net

Predict Reaction Rates: By calculating the activation energy of the reaction, computational models can help in predicting how changes in reactants or reaction conditions will affect the reaction rate.

Study Solvent Effects: Computational simulations can model the influence of different solvents on the reaction energetics, aiding in the selection of the optimal solvent for the synthesis.

These computational approaches can significantly reduce the experimental effort required for optimizing synthetic procedures by providing a theoretical framework for understanding the underlying chemical principles.

Physicochemical Principles of Micellization and Self Assembly in Acetyltrimethylammonium Bromide Systems

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactant solutions, representing the concentration at which the formation of micelles becomes significant. ijcce.ac.ir The CMC of acetyltrimethylammonium bromide is influenced by various factors, including temperature, the nature of the solvent, and the presence of additives. hilarispublisher.comresearchgate.net

Several experimental techniques are employed to determine the CMC of CTAB, with conductometry and spectrophotometry being among the most common.

Conductometry is a widely used and straightforward method for determining the CMC of ionic surfactants like CTAB. nih.govresearchgate.netuni-potsdam.de The technique relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. nih.govyoutube.com Below the CMC, the conductivity increases linearly with concentration as CTAB exists as individual ions. youtube.com However, once micelles form, the mobility of the charged species changes, leading to a distinct break in the conductivity versus concentration plot. The concentration at this inflection point is taken as the CMC. nih.govresearchgate.netyoutube.com This method is valued for its simplicity and the relatively inexpensive instrumentation required. researchgate.net

Spectrophotometry , including UV-Vis absorption and fluorescence spectroscopy, offers alternative methods for CMC determination. bohrium.comnih.govresearchgate.net In UV-Vis spectrophotometry, the absorbance of a binary complex formed between CTAB and a dye, such as eosin (B541160) yellow, can be measured. bohrium.comnih.gov The formation of micelles alters the environment around the dye, causing a change in its absorption spectrum, which can be correlated with the CMC. bohrium.com Fluorescence spectroscopy is another powerful tool. researchgate.netsemanticscholar.org A fluorescent probe, like pyrene, is introduced into the surfactant solution. The probe's fluorescence characteristics, such as the ratio of certain vibronic peak intensities (I1/I3), are sensitive to the polarity of its microenvironment. semanticscholar.org When micelles form, the probe partitions into the hydrophobic micellar core, leading to a significant change in the fluorescence spectrum, from which the CMC can be determined. semanticscholar.org

| Experimental Technique | Principle | Key Observation for CMC Determination |

| Conductometry | Measures the electrical conductivity of the solution. | A sharp break in the plot of conductivity versus surfactant concentration. nih.govresearchgate.net |

| Spectrophotometry (UV-Vis) | Measures the absorbance of a dye-surfactant complex. | A change in the absorbance spectrum upon micelle formation. bohrium.comnih.gov |

| Spectrophotometry (Fluorescence) | Measures the fluorescence of a probe molecule. | A significant change in the fluorescence spectrum as the probe enters the micellar core. semanticscholar.org |

The formation of micelles is a complex process driven by a combination of factors, primarily the hydrophobic effect. Theoretical models aim to explain and predict the aggregation behavior of surfactants like CTAB. Two prominent conceptual frameworks are the "packing parameter" model and the "ion-pairing/hydration" model. nih.gov

The packing parameter model suggests that the geometry of the micelles is largely determined by the volume of the surfactant's hydrocarbon tail. nih.gov This model posits that counter-ions and water can only penetrate the outer shell of the micelle, which is dominated by the head-groups. nih.gov

In contrast, the ion-pairing/hydration model emphasizes the role of hydration and ionic pairing interactions in micelle formation. nih.gov This model suggests that the aggregation process is governed by binding equilibrium constants involving the surfactant head and tail, water, and hydrated ions. nih.gov Experimental and modeling results for alkyl trimethylammonium halides, including CTAB, support the "ion-pairing/hydration" structure over the "packing" concept. nih.gov

In aqueous solutions , the hydrophobic tails of the CTAB monomers are expelled from the water, leading to their aggregation to form a hydrophobic core, while the hydrophilic head groups remain in contact with the surrounding water. hilarispublisher.com The addition of polar organic solvents to aqueous micellar solutions can significantly alter the micellization process. hilarispublisher.com These co-solvents can change the bulk phase properties, affecting the hydrophobic effect, or they can be incorporated into the micelles themselves. semanticscholar.org For instance, the addition of ethylene (B1197577) glycol, dimethylsulfoxide (DMSO), and dimethylformamide (DMF) to aqueous CTAB solutions has been shown to increase the CMC, making micellization less favorable. hilarispublisher.com This is attributed to the increased structuring of the water-cosolvent system, which restricts the motion of the surfactant molecules and reduces hydrophobic interactions. hilarispublisher.com

Micellar Structures and Morphologies

The self-assembled structures of CTAB are not limited to simple spherical micelles. Depending on the conditions, they can adopt various morphologies, including ellipsoidal, rod-like, and even worm-like structures. researchgate.netnih.gov

The size, shape, and internal structure of CTAB micelles are investigated using advanced characterization techniques.

Electron Microscopy , particularly Cryogenic Transmission Electron Microscopy (Cryo-TEM), allows for direct visualization of the micellar structures. researchgate.net In Cryo-TEM, the sample is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the micelles in solution. The frozen sample is then imaged with an electron microscope, providing high-resolution images of the different micellar morphologies. researchgate.net

The composition of the solvent and the presence of various additives can have a profound impact on the structure and morphology of CTAB micelles. ijcce.ac.irresearchgate.net

Solvent Composition: The addition of organic solvents to aqueous CTAB solutions can significantly alter micellar properties. For example, in methanol-water mixtures, an increase in the methanol (B129727) content leads to a decrease in the partial molar volume of CTAB. researchgate.net The presence of acetonitrile (B52724) (ACN) in aqueous solution leads to an increase in the CMC and a decrease in the micellar aggregation number (Nagg) at a fixed temperature. researchgate.net This indicates that the presence of the organic co-solvent can disrupt micelle formation and lead to smaller aggregates. researchgate.net

Additives: A wide range of additives, including salts, alcohols, and polymers, can be used to tune the properties of CTAB micellar solutions. ijcce.ac.irresearchgate.net

Salts: The addition of salts like sodium chloride (NaCl) and sodium nitrate (B79036) (NaNO3) can promote micellization by shielding the electrostatic repulsion between the charged head groups of the CTAB monomers. researchgate.net This generally leads to a decrease in the CMC. researchgate.net

Alcohols: The effect of alcohols on CTAB micelles depends on their chain length. researchgate.net Long-chain alcohols, such as n-nonanol and n-decanol, can incorporate into the micelles, acting as cosurfactants. researchgate.net This incorporation can modify the effective surfactant packing parameter, leading to micellar growth and an increase in viscosity. researchgate.net Studies have shown that the addition of 1-octanol (B28484) can induce a transition from ellipsoidal to rod-like and even worm-like micelles in CTAB solutions. researchgate.net

Polymers: Water-soluble polymers like polyethylene (B3416737) glycol (PEG) can interact with CTAB micelles, leading to changes in the CMC and thermodynamic parameters of micellization. researchgate.net The binding of PEG to CTAB micelles can cause a slight structural rearrangement of the micelle. researchgate.net

Other Additives: Other organic molecules, such as the antioxidant propyl gallate (PG), have been shown to induce micellar growth and a transition to more elongated structures in CTAB solutions. nih.gov This is attributed to favorable hydrophobic interactions between the additive and the surfactant, leading to a more compact packing at the micellar surface. nih.gov

| Additive Type | General Effect on CTAB Micelles | Example |

| Salts | Promote micellization, decrease CMC. | Sodium Chloride (NaCl), Sodium Nitrate (NaNO3) researchgate.net |

| Long-Chain Alcohols | Incorporate into micelles, promote micellar growth. | n-Nonanol, n-Decanol, 1-Octanol researchgate.netresearchgate.net |

| Polymers | Interact with micelles, can alter CMC and micellar structure. | Polyethylene Glycol (PEG) researchgate.net |

| Organic Molecules | Can induce micellar growth and morphological transitions. | Propyl Gallate (PG) nih.gov |

Intermolecular Interactions within Self-Assembled Systems

The stability and structure of CTAB self-assembled systems are governed by a complex interplay of intermolecular interactions. The primary driving force for micelle formation is the hydrophobic interaction , which causes the nonpolar hydrocarbon tails of the surfactant monomers to aggregate and minimize their contact with water. hilarispublisher.com

Electrostatic interactions also play a crucial role. The positively charged trimethylammonium head groups of the CTAB monomers repel each other, which opposes micellization. nih.gov This repulsion is partially screened by the binding of bromide counter-ions to the micellar surface. nih.gov The degree of counter-ion binding is an important parameter that influences the stability and size of the micelles. nih.gov

Van der Waals forces contribute to the cohesive energy of the hydrophobic core, holding the hydrocarbon chains together. Furthermore, hydrogen bonding between water molecules and the potential for hydrogen bond formation between additives and the surfactant can influence the self-assembly process. hilarispublisher.com

In mixed systems, the interactions between the surfactant and the additive are critical. For instance, in the presence of propyl gallate, favorable interactions between the quaternary nitrogen of CTAB and the hydroxyl group of the PG monomer have been observed, leading to the intercalation of PG into the CTAB micelles. nih.gov Similarly, hydrotropes can interact with CTAB, modifying the solution behavior and influencing phase formation. nih.gov Theoretical models and molecular dynamics simulations are valuable tools for probing these intermolecular interactions at an atomic level and providing insights into the structure and dynamics of these complex systems. nih.govresearchgate.netstrath.ac.uk

Studies of Mixed Micelle Formation and Synergistic Effects

The process of micellization is significantly influenced by the presence of other surfactants or additives in the solution, leading to the formation of mixed micelles. These systems often exhibit non-ideal behavior, characterized by synergistic or antagonistic interactions between the components. Synergism, a particularly noteworthy phenomenon, occurs when the critical micelle concentration (CMC) of the mixture is lower than that of the individual surfactants, indicating that micelle formation is more favorable in the mixed state. medcraveonline.comscialert.net This enhanced stability of mixed micelles can be advantageous in various technological applications. medcraveonline.com

The interaction between different surfactants in a mixed micelle can be quantified using various theoretical models, most notably Rubingh's regular solution theory. medcraveonline.com This theory introduces an interaction parameter, β, which provides a measure of the non-ideality of the system. A negative value of β signifies synergistic interactions, indicating an attraction between the surfactant molecules in the micelle. Conversely, a positive β value suggests antagonistic interactions or repulsion. medcraveonline.com The magnitude of the negative β value is directly related to the strength of the synergistic interaction. scialert.net

Several studies have investigated the mixed micellization behavior of this compound (CTAB) with various other surfactants. For instance, when mixed with the non-ionic surfactant Tween-20, CTAB exhibits a synergistic effect, as evidenced by a negative interaction parameter. medcraveonline.com This synergism leads to a reduction in the CMC of the mixed system and enhances the stability of the resulting micelles. medcraveonline.com The composition of these mixed micelles is often different from the bulk composition, indicating preferential incorporation of one surfactant over the other. medcraveonline.com

Similarly, studies on mixtures of CTAB with other cationic surfactants, such as tetradecyltrimethylammonium bromide (TTAB), also reveal attractive interactions and synergistic behavior. researchgate.net The formation of mixed micelles in these systems is influenced by factors such as the alkyl chain length of the constituent surfactants. researchgate.net The thermodynamic parameters of mixed micellization, including the Gibbs free energy of micellization (ΔG°m), can be determined to further understand the spontaneity and driving forces of the process. researchgate.net Generally, a more negative ΔG°m indicates a more spontaneous and favorable micellization process. medcraveonline.com

Table 1: Critical Micelle Concentration (CMC) of this compound (CTAB) in Various Systems This interactive table provides CMC values for CTAB under different conditions, including in the presence of other surfactants and additives.

| System | Method | Temperature (°C) | CMC (mM) | Reference |

| CTAB in water | Conductivity | 25 | 0.900 - 0.911 | researchgate.net |

| CTAB in water | Surface Tension | 25 | Not specified | nih.gov |

| CTAB + Tween-20 (mole fraction dependent) | Surface Tension | 25 | Varies | medcraveonline.com |

| CTAB + Tetradecyltrimethylammonium bromide (TTAB) | Conductivity | 25-45 | Varies | researchgate.net |

| CTAB + Polysorbate 20 (in alcohol solutions) | Surface Tension/Conductivity | 20-40 | Varies | nih.gov |

Table 2: Interaction Parameter (β) for Mixed Micellar Systems Involving this compound (CTAB) This interactive table presents the interaction parameter (β), calculated using Rubingh's theory, for various mixed surfactant systems containing CTAB. A negative β value indicates synergistic interactions.

| Mixed System | Method | Temperature (°C) | Interaction Parameter (β) | Reference |

| CTAB + Tween-20 | Surface Tension | 25 | Negative | medcraveonline.com |

| CTAB + Tetradecyltrimethylammonium bromide (TTAB) | Conductivity | 25-45 | Negative | researchgate.net |

| Dodecyltrimethylammonium bromide + Tetraethyleneglycol mono-n-dodecyl ether | Surface Tension/Fluorescence | 30 | Negative | nih.gov |

| Anionic-Nonionic Surfactant Mixtures | Surface Tension/Interfacial Tension | Not specified | -1.286 to -5.917 | scialert.net |

Charge Transfer Interactions in Complex Gel Systems

Beyond simple micellar solutions, this compound can participate in the formation of more complex, structured systems such as gels. In certain multicomponent systems, the formation and stability of these gels are governed by specific intermolecular forces, including charge transfer interactions.

A notable example is the formation of a charge transfer gel from CTAB and 6-aminocaproic acid (6-ACA) in a water-toluene solvent mixture. nih.gov The gelation process in this system is accompanied by the appearance of a pale yellow color, which is a characteristic indicator of a charge transfer interaction. nih.gov Spectroscopic analysis, specifically UV-visible spectroscopy, confirms the presence of a distinct charge transfer band at approximately 483 nm, which is absent in the spectra of the individual components. nih.gov

The underlying mechanism of gel formation involves a combination of intermolecular interactions. The primary driving force is the charge transfer from the electron-donating amine group (-NH2) of 6-ACA to the electron-accepting quaternary ammonium (B1175870) ion (N+) of the CTAB molecule. nih.gov This interaction, along with hydrogen bonding and hydrophobic interactions, leads to the self-assembly of the molecules into a three-dimensional network. nih.gov

Microscopic and scattering techniques have revealed that these gels possess a lamellar organization. nih.gov The structure consists of bilayers of CTAB and 6-ACA molecules arranged in a loose-packed manner. nih.gov This hierarchical self-assembly, initiated by charge transfer, results in the formation of fibrillar networks that create the stable, viscoelastic gel phase. nih.gov The stability and properties of such charge transfer gels are highly dependent on factors like the concentration of the components and the composition of the solvent. nih.gov

Table 3: Spectroscopic and Structural Data for the CTAB:6-ACA Charge Transfer Gel This interactive table summarizes key data related to the charge transfer complex formed between CTAB and 6-aminocaproic acid.

| Parameter | Method | Value | Reference |

| Charge Transfer Band (λmax) | UV-visible Spectroscopy | 483 nm | nih.gov |

| Gel Structure | Small-Angle X-ray Scattering (SAXS) | Lamellar, Bilayer thickness ~2.65 nm | nih.gov |

| Critical Solvent Composition (Water:Toluene) | Visual Observation | 3:1 v/v | nih.gov |

Catalytic Applications and Mechanistic Investigations of Acetyltrimethylammonium Bromide

Role as a Phase-Transfer Catalyst

As a phase-transfer catalyst (PTC), Acetyltrimethylammonium bromide facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving efficiency under milder conditions. biomedres.ustheaic.org This is particularly valuable in heterogeneous reaction systems where reactants are separated by a phase boundary. theaic.org

This compound is utilized as a surfactant and phase-transfer catalyst to enhance reaction yields and shorten reaction times. phasetransfercatalysis.com Its catalytic effect is often observed in micellar catalysis, where the formation of micelles in a solution provides a unique microenvironment for the reaction to occur. phasetransfercatalysis.comresearchgate.net In the oxidation of phenylalanine by permanganate (B83412), for instance, the presence of CTAB at concentrations below or equal to 10.0x10⁻⁴ mol dm⁻³ demonstrates strong catalytic activity. nih.gov Similarly, in the bromination of 2-alkoxynaphthalenes, the addition of microconcentrations of CTAB led to significant rate accelerations and product yields ranging from 70% to 90%. researchgate.net The efficiency of the catalyst can be influenced by its concentration; as the catalyst concentration increases, the number of active sites for catalysis also increases, leading to a higher conversion rate. biomedres.us

Table 1: Effect of this compound (as a PTC) on Reaction Efficiency

| Reaction | Catalyst | Catalyst Conc. (mol) | Time (hr) | Yield (%) | Source |

| Phenylbutylether Formation | BPBPB | 0.001 | 4 | 98.2 | theaic.org |

| Phenylbutylether Formation | TBAB** | 0.001 | 4 | 95.4 | theaic.org |

| Phenylbutylether Formation | BDAB*** | 0.001 | 4 | 85.3 | theaic.org |

| Diels-Alder Reaction | CTAB | Not specified | Shorter | 86 | phasetransfercatalysis.com |

| Bromination of 2-alkoxynaphthalene | CTAB | Microconcentrations | Not specified | 70-90 | researchgate.net |

| A specialized starburst PTC for comparison. | |||||

| **Tetrabutylammonium bromide. | |||||

| ***Butyldimethylanilinium bromide. |

Phase-transfer catalysts like this compound can significantly influence the regioselectivity of organic reactions, directing incoming substituents to specific positions on an aromatic ring. Traditional nitration methods often suffer from low regioselectivity. frontiersin.org The use of a catalyst can improve this outcome. frontiersin.org For instance, in the bromination of alkoxybenzenes, the reaction is regioselective, with monobromination occurring preferentially at the para-position. researchgate.net In the case of m-t-butylmethoxybenzene, this resulted in a 74% selectivity for 4-bromo-3-t-butyl-1-methoxybenzene. researchgate.net

The directing effect of substituents on an aromatic ring is a key factor in determining regioselectivity in electrophilic aromatic substitutions like nitration. libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (without lone pairs adjacent to the ring) are meta-directors. libretexts.org The formation of the arenium ion intermediate is a critical step, and its stability determines the preferred substitution pattern. libretexts.org A phase-transfer catalyst can influence the environment where this intermediate is formed, thereby altering the product distribution. By creating a distinct micellar pseudo-phase, CTAB can alter the distribution of reactants and stabilize specific transition states, thus controlling the regiochemical outcome of the reaction. researchgate.net

Table 2: Example of Regioselectivity in a Related Halogenation Reaction

| Substrate | Reaction | Catalyst | Product | Selectivity | Source |

| m-t-butylmethoxybenzene | Bromination | Silica (B1680970) gel | 4-bromo-3-t-butyl-1-methoxybenzene | 74% | researchgate.net |

| Toluene | Bromination | Zeolite—bromine—oxirane system | para-bromotoluene | 98% | researchgate.net |

The mechanism of catalysis by this compound in heterogeneous systems is rooted in its behavior at interfaces and its ability to form micelles. researchgate.netnih.gov Surfactants self-assemble at the interface between two phases, such as water and an organic solvent, or at a solid-water interface. rsc.org In aqueous solutions, once the concentration of CTAB surpasses its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. ijcce.ac.irresearchgate.net

These micelles act as microreactors, solubilizing reactants from different phases into a single pseudo-phase where the reaction can proceed more efficiently. researchgate.netresearchgate.net The mechanism can be explained by a binding model where both the oxidant and the substrate are distributed between the aqueous phase and the micellar pseudo-phase. researchgate.net Kinetic studies have provided evidence for the formation of intermediate complexes between the reactants and the catalyst. For example, in the oxidation of phenylalanine, spectrophotometric data suggest the formation of an ion-pair complex between CTAB and the permanganate ion (MnO₄⁻). nih.gov This interaction stabilizes the transition state, leading to an accelerated reaction rate. researchgate.net Molecular dynamics simulations have further elucidated the adsorption of CTAB at interfaces, showing that it can form ordered bilayer structures on surfaces like mica, which is crucial for its role in interfacial catalysis. rsc.org

Support in Nanocatalyst Synthesis and Activity

This compound plays a critical role in the bottom-up synthesis of metallic and metal oxide nanocatalysts. It functions as a shape-directing agent, stabilizer, and dispersant, enabling the production of nanoparticles with controlled morphology and high catalytic activity. researchgate.netnih.govresearchgate.net

CTAB is widely used as a shape-directing agent in the synthesis of nanoparticles because its preferential adsorption onto specific crystal faces can control the growth of the nanocrystals. researchgate.netresearchgate.net This control over morphology is crucial as the catalytic properties of nanoparticles are often shape-dependent.

For example:

Silver Nanoparticles (AgNPs): CTAB has been employed to direct the synthesis of different colored and shaped AgNPs. researchgate.net It is considered essential for controlling the growth of AgNPs by adsorbing preferentially on certain crystal planes. researchgate.net In the synthesis of silver nanospheres, CTAB acts as a capping agent. beilstein-journals.org

Gold Nanoparticles (AuNPs): In the synthesis of gold nanorods, CTAB is a key component. A two-step protocol involves creating small gold seed particles in the presence of CTAB, followed by a growth step where these seeds are added to a solution containing more gold salt, CTAB, and a weak reducing agent, resulting in anisotropic growth into nanorods. beilstein-journals.org

Copper Oxide Nanocubes (CuO NCs): CTAB has been used as a stabilizing agent in the room-temperature synthesis of CuO nanocubes, which have demonstrated excellent catalytic efficiency in the reduction of p-nitrophenol and the degradation of methylene (B1212753) blue. nih.gov

Table 3: Role of this compound in Nanoparticle Synthesis

| Nanoparticle | Role of CTAB | Resulting Structure | Source |

| Silver (Ag) | Capping/Shape-directing agent | Nanospheres, various colors | researchgate.netresearchgate.netbeilstein-journals.org |

| Gold (Au) | Template/Shape-directing agent | Nanorods | beilstein-journals.org |

| Copper Oxide (CuO) | Stabilizing agent | Nanocubes | nih.gov |

| Silver (Ag) on Nanocrystalline Cellulose (B213188) | Modifier and Stabilizer | Spherical AgNPs (30 nm) | kashanu.ac.ir |

One of the primary challenges in using nanoparticles as catalysts is their tendency to aggregate, which reduces the available surface area and diminishes catalytic activity. This compound is an effective stabilizing agent that prevents this agglomeration. researchgate.netbeilstein-journals.org

As a cationic surfactant, CTAB forms a bilayer or a micellar structure around the nanoparticle. beilstein-journals.orgqub.ac.uk This creates a stable colloidal solution by providing electrostatic repulsion between particles, preventing them from clustering. beilstein-journals.org This stabilization is crucial during both the synthesis and the subsequent catalytic application. researchgate.net For instance, CTAB was essential for creating stable, transparent yellow silver sols. researchgate.net It has also been used to modify and stabilize nanocrystalline cellulose to support silver nanoparticles, preventing their aggregation. kashanu.ac.ir Research shows that CTAB-stabilized silver and copper nanoparticles are effective antibacterial agents, indicating their stability and activity in solution. nih.gov Interestingly, CTAB can exhibit a dual role; at low concentrations, it can promote the self-assembly of nanoparticles at interfaces through charge screening, while at higher concentrations, it acts as a charge-removing modifier, further highlighting its versatility in controlling nanoparticle interactions. qub.ac.uk

Templating Agent in Mesoporous Material Synthesis

The use of CTAB as a structure-directing agent is a cornerstone of mesoporous material synthesis, particularly for silica-based structures. The self-assembly of CTAB molecules into micelles provides a scaffold around which inorganic precursors can hydrolyze and condense, leading to the formation of a highly ordered porous network.

Formation of Mesoporous Silica Nanoparticles (MSNs) and Related Structures

CTAB is extensively used as a surfactant in the synthesis of mesoporous silica nanoparticles (MSNs), hollow mesoporous silica (HMSNs), and core-shell MSNs. nih.gov In a typical synthesis, CTAB is dissolved in an aqueous solution and forms rod-shaped or spherical micelles. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced. The silicate (B1173343) species hydrolyze and condense around the hydrophilic surfaces of the CTAB micelles. After the silica framework is formed, the CTAB template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform mesopores. nih.gov The final structure of the MSNs, including their morphology and pore structure, can be tuned by adjusting reaction parameters such as the concentration of CTAB, the co-template used (e.g., ethyl acetate), and the co-solvents (e.g., ethanol and water). rsc.org This level of control allows for the fabrication of MSNs with diverse pore structures, such as parallel and radical pores, as well as worm-like pore structures. rsc.org

| Property | Description | Reference |

| Role of CTAB | Acts as a structure-directing agent (template) for pore formation. | nih.gov |

| Resulting Structures | Mesoporous Silica Nanoparticles (MSNs), Hollow Mesoporous Silica (HMSNs), Core-shell MSNs. | nih.gov |

| Synthesis Mechanism | Hydrolysis and condensation of a silica precursor around CTAB micelles. | nih.gov |

| Template Removal | Achieved through calcination or solvent extraction to create pores. | nih.gov |

| Tunable Properties | Morphology and pore structure can be controlled by varying synthesis conditions. | rsc.org |

Mechanism of Liquid-Crystal Templating in Material Fabrication

The formation of mesoporous materials using CTAB as a template is often described by a liquid-crystal templating mechanism. In aqueous solutions above its critical micelle concentration (CMC), CTAB molecules self-assemble into ordered liquid-crystalline phases, such as hexagonal, cubic, and lamellar structures. mdpi.com The most common phase utilized for the synthesis of mesoporous silica is the hexagonal phase, which consists of cylindrical micelles packed in a hexagonal array. mdpi.com

The synthesis process involves the cooperative assembly of both the surfactant and the inorganic precursor. There are two primary proposed pathways for this mechanism:

True Liquid Crystal Templating: In this pathway, a pre-formed liquid crystalline phase of the surfactant acts as a template. The inorganic precursor is then introduced and polymerizes within the continuous phase of the liquid crystal, replicating its structure. mdpi.com

Cooperative Self-Assembly: Here, the inorganic species and the surfactant molecules cooperatively assemble at the molecular level to form the ordered mesostructure. The interactions between the charged silicate species and the cationic headgroups of the CTAB molecules drive the organization of the composite structure.

In both scenarios, the silicate species polymerize around the organized surfactant micelles. The subsequent removal of the organic template (CTAB) results in a porous inorganic material that is a negative replica of the original liquid-crystalline structure. This method allows for precise control over the pore size and structure of the final material. mdpi.com

Directed Synthesis of Inorganic Nanostructures

Beyond its role in creating porous materials, CTAB is a key reagent in controlling the synthesis of various inorganic nanostructures, including metallic nanoparticles and metal oxides. Its function extends to dictating the size and shape of the resulting nanocrystals and modifying their surface properties.

Control of Nanoparticle Size and Morphology (e.g., Gold Nanoparticles, Metal Oxide Nanostructures)

CTAB is arguably the most frequently used surfactant for the synthesis of anisotropic gold nanoparticles, particularly gold nanorods (AuNRs). researchgate.netnih.gov In the seed-mediated growth method for AuNRs, CTAB forms a bilayer structure on the surface of the growing nanoparticles. nih.gov This bilayer is believed to direct the anisotropic growth by preferentially binding to specific crystallographic faces of the gold nanocrystal seeds, thereby inhibiting growth on these faces while allowing growth to proceed on others. This results in the elongation of the nanoparticles into a rod shape. The concentration of CTAB, along with other reactants like silver nitrate (B79036) (AgNO₃), plays a crucial role in controlling the aspect ratio (length/diameter) of the resulting nanorods. nih.gov

The influence of CTAB on nanoparticle morphology is not limited to gold. It is also employed in the synthesis of other nanostructures, such as:

Silver Nanoparticles (AgNPs): CTAB can direct the shape of AgNPs, leading to the formation of spherical, triangular, hexagonal, and irregular morphologies depending on the concentration used. nih.gov

Metal Oxide Nanostructures: CTAB has been used to stabilize and control the size of metal oxide nanocrystallites, such as zinc-tin oxide compounds (Zn₁₊ₓSnO₃₊ₓ). nih.gov In these syntheses, CTAB influences the aspect ratio of the resulting nanocrystals. nih.gov It has also been used in the synthesis of mesoporous iron oxide nanoparticles. researchgate.net

| Nanoparticle Type | Role of CTAB | Resulting Morphologies | Key Synthesis Factors |

| Gold Nanoparticles (AuNPs) | Directs anisotropic growth, acts as a capping agent. | Nanorods, nanospheres, nanocubes. researchgate.netnih.gov | CTAB concentration, presence of co-surfactants and additives (e.g., AgNO₃). nih.gov |

| Silver Nanoparticles (AgNPs) | Shape-directing and capping agent. | Spherical, triangular, hexagonal, irregular shapes. nih.gov | CTAB concentration. nih.gov |

| Metal Oxide Nanostructures | Stabilizer, controls size and aspect ratio. | Nanocrystallites with controlled aspect ratios. nih.gov | Zn/Sn ratio (for zinc-tin oxides). nih.gov |

Role in Modifying Surface Properties and Dispersion

CTAB plays a significant role in modifying the surface chemistry of nanoparticles, which in turn affects their stability and dispersibility in various solvents. As a cationic surfactant, CTAB adsorbs onto the surface of nanoparticles, creating a positively charged layer. nih.gov This surface charge induces electrostatic repulsion between the particles, preventing their aggregation and enhancing their colloidal stability in aqueous solutions. researchgate.net

The surface modification with CTAB can also alter the hydrophilicity/hydrophobicity of the material. For instance, modifying the surface of naturally hydrophilic cellulose nanocrystals (CNCs) with CTAB can render them more hydrophobic. mdpi.com This change in surface properties is due to the orientation of the hydrophobic alkyl tails of the CTAB molecules away from the CNC surface. This tailored surface chemistry is crucial for applications where nanoparticles need to be dispersed in organic solvents or polymer matrices. The degree of surface modification and the resulting properties can be controlled by adjusting the concentration of CTAB used during the modification process. researchgate.net

Composite Material Development

CTAB is also utilized in the development of advanced composite materials, where it can serve multiple functions, including improving the interface between different phases and acting as a dispersing agent. For example, CTAB has been used in the synthesis of graphene oxide-coated mesoporous silica (MS_GO). wu.ac.th In this application, CTAB acts as the template for creating the mesoporous silica structure, which is then integrated with graphene oxide. The resulting composite material exhibits a high surface area and enhanced performance as an adsorbent for dyes like methylene blue. wu.ac.th

Furthermore, CTAB can be incorporated into polymer composites to impart specific properties. For instance, its use in microalgae-pectin-based bio-composites has been investigated to modify the material's hydrophobicity. researchgate.net In another study, CTAB-modified nanocrystalline cellulose was used to create microemulsions for the topical delivery of active compounds, demonstrating its role in forming complex, multi-component systems. nih.gov

Interactions with Biological Macromolecules and Analytical Biochemical Applications

Role in Nucleic Acid Extraction and Purification Methodologies

CTAB-based protocols are widely recognized for their efficiency in isolating high-quality DNA and RNA, particularly from organisms rich in polysaccharides and other inhibitory compounds, such as plants and fungi. greenskybio.comnih.govyoutube.com The effectiveness of these methods lies in CTAB's ability to selectively interact with and remove contaminants.

As a cationic detergent, CTAB plays a crucial role in the lysis of cells to release their contents. greenskybio.comgreenskybio.com Its structure consists of a long hydrophobic alkyl tail and a positively charged hydrophilic head group. opsdiagnostics.com This amphipathic nature allows the hydrophobic tail to interact with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis. greenskybio.comquora.com The positively charged head group facilitates the interaction with negatively charged components of the cell.

A primary challenge in nucleic acid extraction from plant tissues is the high concentration of polysaccharides, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. opsdiagnostics.comresearchgate.net CTAB effectively addresses this issue through a mechanism dependent on salt concentration. quora.com In solutions with high salt concentrations (e.g., 1.4 M NaCl), CTAB forms complexes with polysaccharides, causing them to become insoluble and precipitate, while the nucleic acids remain in solution. opsdiagnostics.comeuropa.eu Conversely, when the salt concentration is lowered (e.g., to 0.6 M NaCl), CTAB binds to the negatively charged phosphate (B84403) backbone of DNA, forming an insoluble CTAB-DNA complex that can be selectively precipitated, leaving the now-soluble polysaccharides and other contaminants behind in the supernatant. greenskybio.comopsdiagnostics.comeuropa.eu This differential solubility is a cornerstone of the CTAB method for purifying nucleic acids. opsdiagnostics.com

| Salt Concentration | Interaction with Polysaccharides | Interaction with Nucleic Acids | Outcome | Reference |

|---|---|---|---|---|

| High (e.g., >1.0 M NaCl) | Forms insoluble complexes with CTAB | Remains soluble in the CTAB buffer | Selective precipitation of polysaccharides | opsdiagnostics.comeuropa.euwikipedia.org |

| Low (e.g., <0.5 M NaCl) | Remain in solution | Forms an insoluble complex with CTAB | Selective precipitation of nucleic acids | europa.eu |

Beyond polysaccharides, other cellular components like proteins and polyphenols can interfere with nucleic acid isolation. greenskybio.comnih.gov Denaturation is a process where macromolecules like proteins lose their native three-dimensional structure. wikipedia.orgyoutube.com CTAB facilitates the removal of these interfering molecules. During the lysis step, which is often carried out at elevated temperatures (e.g., 60-65°C), CTAB acts as a denaturing agent. wikipedia.orgnih.gov It binds to proteins, disrupting their structure and causing them to precipitate. greenskybio.comeuropa.eu These denatured proteins, along with cell debris and CTAB-polysaccharide complexes, can then be effectively removed by centrifugation and extraction with organic solvents like chloroform. europa.eunih.gov Additives such as β-mercaptoethanol are often included in the CTAB lysis buffer to prevent the oxidation of polyphenols and to further aid in the denaturation of proteins, particularly nucleases that could degrade the DNA or RNA. nih.govnih.gov

Applications in Protein Electrophoresis and Analysis

While Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the standard for separating proteins, it has limitations, especially with certain types of proteins or when retention of activity is desired. nih.gov CTAB-PAGE offers a valuable alternative.

Glycoproteins, proteins that are covalently attached to carbohydrates, often migrate anomalously in SDS-PAGE, resulting in broad and indistinct bands. nih.gov This is a significant challenge in their analysis. The use of the positively charged detergent CTAB in polyacrylamide gel electrophoresis can circumvent this issue, leading to sharper, well-defined bands. nih.gov This allows for more accurate molecular weight determination and better resolution of glycoproteins, as demonstrated in studies of the multidrug resistance ATPase Mdr1. nih.gov

Following electrophoretic separation, proteins are often transferred to a solid support membrane for detection in a process known as blotting (e.g., Western blotting). bosterbio.comebsco.comkhanacademy.org This transfer, or electroblotting, can be successfully performed from CTAB-polyacrylamide gels. nih.gov The ability to blot proteins separated by CTAB-PAGE allows for their subsequent identification using specific antibodies. nih.gov This extends the utility of CTAB-based electrophoresis to a wide range of applications that rely on immuno-detection, providing a complete workflow for the analysis of proteins that are problematic in standard SDS-PAGE systems. nih.govserva.de

Fundamental Mechanistic Studies of Biological Interactions (In Vitro Models)

To better understand and optimize the applications of CTAB, researchers have conducted fundamental studies on its interactions with purified biological macromolecules in controlled, in vitro settings. These studies provide insight into the physicochemical forces governing these interactions.

Using techniques like equilibrium dialysis, scientists have measured the extent of binding of cationic surfactants, including CTAB, to macromolecules like Bovine Serum Albumin (BSA) and calf-thymus DNA. nih.gov These studies have shown that factors such as pH, ionic strength, temperature, and the conformational state (native vs. denatured) of the biopolymers significantly influence the binding interactions. nih.gov

Single-molecule studies using optical tweezers have provided even deeper insights into the CTAB-DNA interaction. nih.gov These experiments reveal that the initial binding is driven by electrostatic attraction between the positive head group of CTAB and the negatively charged phosphate groups of the DNA backbone. nih.govaps.org As more surfactant molecules bind, hydrophobic interactions between the long alkyl tails of adjacent CTAB molecules become dominant, leading to a cooperative binding process that can result in the compaction and condensation of the DNA molecule. nih.govaps.org These in vitro models are crucial for elucidating the molecular mechanisms that underpin CTAB's utility in various biochemical techniques.

| Technique | Macromolecules Studied | Key Findings | Reference |

|---|---|---|---|

| Equilibrium Dialysis | Calf-thymus DNA, Bovine Serum Albumin (BSA), Collagen | Binding is influenced by pH, ionic strength, and temperature. Revealed differences in binding to native vs. denatured proteins. | nih.gov |

| Optical Tweezers, Gel Electrophoresis | dsDNA | Interaction involves initial electrostatic attraction followed by hydrophobic interactions between surfactant tails, leading to DNA compaction. | nih.govaps.org |

| Conductometry, Molecular Dynamics | Ciprofloxacin Hydrochloride (drug), CTAB | Demonstrated hydrophobic and electrostatic interactions between the drug and CTAB micelles. | researchgate.net |

Exploration of Interactions with Biological Membranes

Acetyltrimethylammonium bromide, a cationic surfactant, interacts significantly with biological membranes, which are primarily composed of a lipid bilayer with embedded proteins. researchgate.net Its amphipathic nature, possessing a positively charged hydrophilic head and a long hydrophobic tail, drives its insertion into and disruption of the membrane structure. opsdiagnostics.com The interaction is governed by both electrostatic and hydrophobic forces. rsc.orgresearchgate.netbiorxiv.org

The positively charged headgroup of this compound can interact with the negatively charged components of cell membranes, such as phosphate groups on phospholipids (B1166683). greenskybio.comnih.gov However, the primary driving force for its membrane activity is often the hydrophobic interaction between its long alkyl chain and the hydrophobic core of the lipid bilayer. researchgate.net This dual interaction facilitates the dissolution of the membrane by capturing and forming hybrid micelles with membrane lipids, leading to the release of cellular contents. researchgate.net

Studies using model membranes, such as Langmuir films, have provided detailed insights into these interactions. Research has shown that this compound-modified nanoparticles can interact with endothelial cell model membranes in distinct ways. For instance, nanoparticles coated with single-chain this compound were observed to anchor onto the condensed lipid domains of the model membrane, an interaction facilitated by the surfactant's surface activity and the ionic attraction between its head group and the lipid domain. nih.gov This is in contrast to other surfactants that may penetrate the membrane more deeply. nih.gov The interaction is also dependent on the lipid composition of the membrane; studies have shown that certain drugs interact with phospholipids but not with sphingomyelin (B164518) or cholesterol, highlighting the specificity of membrane interactions. nih.gov

The concentration of this compound is a critical factor in its interaction with membranes. Below its critical micelle concentration (CMC), individual surfactant molecules (monomers) interact with the membrane. opsdiagnostics.com Above the CMC, the molecules aggregate to form micelles, which can solubilize the membrane more effectively. opsdiagnostics.com The interaction can lead to the creation of cavities or pores in the membrane. wikipedia.org At lower concentrations, these disruptions may be minor, but as the concentration increases, more phospholipids are displaced, compromising membrane integrity and leading to cell death. wikipedia.org In bacteria such as Pseudomonas aeruginosa, low concentrations of the surfactant cause perforations in the cytoplasmic membrane, while higher concentrations lead to the formation of extracellular vesicles and intracellular lamellar structures derived from the membrane. nih.gov

The interaction is not limited to lipids; this compound also interacts with membrane-associated proteins. As a detergent, it can denature and solubilize these proteins, further contributing to the disruption of membrane structure and function. quora.com

Cellular Response Mechanisms (excluding clinical toxicity outcomes)

The interaction of this compound with the cell membrane triggers a cascade of cellular responses, primarily stemming from the loss of membrane integrity and function. A key consequence is a significant increase in cell membrane permeability. nih.govnih.gov This enhanced permeability facilitates the bidirectional transport of molecules across the membrane, including the leakage of essential intracellular components and the influx of extracellular substances. nih.gov

Studies on bacteria like Staphylococcus aureus and Escherichia coli have demonstrated that treatment with this compound leads to the release of materials that absorb ultraviolet light at a wavelength of 260 nm, which is characteristic of purines and pyrimidines from nucleic acids. researchsolutions.com This leakage is accompanied by the release of other small molecules, such as glutamic acid and inorganic phosphorus. researchsolutions.com The rate and extent of this leakage are dependent on the concentration of the surfactant and the temperature. researchsolutions.com

Beyond simple leakage, this compound induces specific cellular pathways that culminate in cell death. One proposed mechanism involves the disruption of mitochondrial function. wikipedia.orgnih.gov The surfactant can dissociate within the mitochondrial membrane, where its cationic head (CTA+) is thought to bind to ATP synthase. wikipedia.org This binding prevents the transport of protons (H+), thereby inhibiting ATP synthesis and leading to a state of cellular energy depletion. wikipedia.org This is supported by findings that show a significant reduction in the mitochondrial membrane potential, indicating mitochondrial depolarization, in osteosarcoma cells treated with the compound. nih.gov

Furthermore, this compound can trigger programmed cell death, or apoptosis. In human osteosarcoma cells, it has been shown to promote caspase-mediated apoptosis. nih.gov This is evidenced by a dose-dependent increase in the expression of cleaved caspase-3, caspase-8, and caspase-9, key executioner and initiator proteins in the apoptotic cascade. nih.gov The compound can also affect the cell cycle, causing an arrest in the G1 phase in osteosarcoma cells, which inhibits their proliferation. nih.gov

The cellular response to this compound varies between different cell types. For example, studies comparing its effect on human epidermal keratinocytes (HaCaT) and human lung fibroblasts (CRL-1490) showed different cytotoxicity profiles, emphasizing that cell line and exposure time are critical factors in the cellular response. nih.gov

Table 1: Effect of this compound on Cell Viability in Different Cell Lines (24-hour exposure)

| Cell Line | Description | Effect on Viability | Source |

| HaCaT | Human Epidermal Keratinocyte | Highly toxic, leading to close to 0% cell viability. | nih.gov |

| CRL-1490 | Human Lung Fibroblast | Highly toxic, leading to almost 100% cell death. | nih.gov |

| HOS | Human Osteosarcoma | Inhibited proliferation in a concentration- and time-dependent manner. | nih.gov |

| MG63 | Human Osteosarcoma | Inhibited proliferation in a concentration- and time-dependent manner. | nih.gov |

Applications in Drug Delivery Systems and Formulations Mechanistic/in Vitro Focus

Enhancement of Poorly Soluble Compound Delivery

A primary obstacle in the development of effective pharmaceutical formulations is the poor water solubility of many active pharmaceutical ingredients (APIs). Acetyltrimethylammonium bromide offers a viable strategy to address this issue by improving the solubilization and subsequent delivery of these challenging compounds.

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), this compound monomers self-assemble into spherical or ellipsoidal aggregates called micelles. These micelles feature a hydrophobic core, formed by the aggregation of the cetyl chains, and a hydrophilic shell, composed of the positively charged trimethylammonium head groups, which interfaces with the surrounding water.

This unique structure makes micelles effective carriers for hydrophobic drug molecules. nih.gov Hydrophobic compounds, which are poorly soluble in water, can be partitioned into the lipophilic core of the micelles, a process known as micellar encapsulation or solubilization. researchgate.netpharmedicinejournal.com This encapsulation effectively increases the apparent solubility of the hydrophobic drug in the aqueous medium. pharmedicinejournal.commarmara.edu.tr The primary mechanism driving this process is the hydrophobic interaction between the drug molecules and the alkyl chains of the surfactant within the micelle's core. researchgate.netmdpi.com

Research has demonstrated the efficacy of this compound in solubilizing various poorly soluble drugs. Studies on antidiabetic drugs classified as BCS Class II (poor solubility, high permeability) have shown that their solubility is significantly higher in ionic surfactants like this compound compared to non-ionic surfactants. nih.gov Specifically, drugs such as gliclazide, glyburide, glimepiride, and rosiglitazone exhibit greater solubilization in this cationic surfactant compared to anionic surfactants. nih.gov This suggests that the specific interactions between the drug and the surfactant play a crucial role in the extent of solubilization. Other investigations have explored its capacity to solubilize drugs like miconazole nitrate (B79036) and brinzolamide, further establishing its role as a versatile solubilizing agent in pharmaceutical research. pharmedicinejournal.com

This compound also serves as a critical component in the formulation of microemulsions for drug delivery. Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and often a co-surfactant. bham.ac.ukresearchgate.net These systems are highly effective drug carriers due to their ability to solubilize both lipophilic and hydrophilic drugs and to enhance their permeation across biological barriers. nih.gov

In microemulsion formulations, this compound functions as the cationic surfactant, reducing the interfacial tension between the oil and water phases and facilitating the formation of nanosized droplets (typically under 100 nm). bham.ac.uk The small droplet size provides a large interfacial area, which can improve drug absorption. bham.ac.uk Furthermore, the components of the microemulsion can act as permeation enhancers. researchgate.net The surfactant molecules can interact with the lipid bilayer of cell membranes, temporarily disrupting their structure and increasing their fluidity, thereby facilitating the passage of the encapsulated drug. pharmacyfreak.commdpi.com

An example of this application is the development of a microemulsion based on this compound and nanocrystalline cellulose (B213188) for the topical delivery of curcumin, a hydrophobic compound with low bioavailability. nih.gov In vitro permeation studies demonstrated that this oil-in-water microemulsion system significantly enhanced the penetration rate of curcumin. nih.gov Similarly, nanoparticles modified with this compound have been shown to increase the permeation of drugs, an effect attributed to the favorable electrostatic interaction between the positively charged nanoparticles and negatively charged cell membranes. nih.gov

Interfacial Phenomena and Drug Release Kinetics (In Vitro Models)

Beyond enhancing solubility and permeation, this compound influences the release characteristics of drugs from various formulations. Its presence can modify the drug release rate, which is a critical parameter for designing controlled and sustained-release delivery systems.

The concentration of this compound in a formulation can be modulated to control the release of an encapsulated drug. In vitro studies on poly-lactide-co-glycolide (PLGA) nanoparticles loaded with a poorly soluble chemotherapeutic agent demonstrated a direct correlation between the surfactant concentration and the drug release rate. nih.gov By increasing the concentration of this compound in a phosphate (B84403) buffer from 0.5% to 2%, a threefold increase in both the dissolution efficiency and the area under the dissolution curve was observed. nih.gov This acceleration is attributed to the improved sink conditions provided by the surfactant micelles, which facilitate the partitioning of the drug from the nanoparticle matrix into the release medium. nih.gov

The following table presents data from the study, illustrating the effect of this compound concentration on the dissolution efficiency (DE) and the area under the curve (AUC) for drug release from PLGA nanoparticles over 72 hours.

| CTAB Concentration (%) | Dissolution Efficiency (DE) at 72h (%) | Area Under the Curve (AUC) at 72h (µg·h/mL) |

| 0 (Blank Buffer) | 9.6 | 500 |

| 0.5 | 18.2 | 950 |

| 1.0 | 22.5 | 1200 |

| 1.5 | 26.8 | 1450 |

| 2.0 | 31.1 | 1600 |

| Data derived from a study on PLGA nanoparticles, showing an accelerated in vitro drug release with increasing surfactant concentration. nih.gov |

This ability to modify release profiles is also seen in systems where this compound is used to modify polysaccharide supports for the sustained release of curcumin. researchgate.net The interactions between the surfactant, the polymer matrix, and the drug govern the release kinetics, allowing for prolonged drug action. researchgate.net

To understand and predict the mechanism of drug release from a formulation, the experimental release data are often fitted to various mathematical models. nih.govhumanjournals.com These models provide insights into whether the release is controlled by diffusion, polymer matrix swelling, erosion, or a combination of these processes. ptfarm.plscispace.com

Commonly used kinetic models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of concentration. ptfarm.pl

First-Order Model: Describes systems where the drug release rate is directly proportional to the concentration of the drug remaining in the formulation. scispace.comnih.gov

Higuchi Model: This model is frequently used for matrix-based systems and describes drug release as a diffusion-controlled process, where the cumulative amount of drug released is proportional to the square root of time. ptfarm.plresearchgate.netnih.gov

Korsmeyer-Peppas Model: This is a more general model that can describe release from polymeric systems where the mechanism may be a combination of diffusion and swelling. nih.gov

In the context of this compound-containing formulations, the Higuchi model has been shown to accurately describe the release profile in certain cases. For instance, the skin permeation profile of curcumin from the previously mentioned this compound-nanocrystalline cellulose microemulsion was found to follow Higuchi release kinetics. nih.gov This indicates that the rate-limiting step for drug release from this system is diffusion through the matrix. researchgate.net The fitting of release data to such models is crucial for the rational design and optimization of controlled-release dosage forms, ensuring a predictable and effective therapeutic outcome. nih.gov

Advanced Analytical Methodologies for Acetyltrimethylammonium Bromide Research

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are indispensable for investigating the molecular structure of CTAB and its interactions with other molecules and ions in solution. These techniques probe the electronic and vibrational states of molecules, offering insights into their immediate environment and conformational changes.

UV-Visible Spectroscopy for Phase Evolution and Interactions

UV-Visible spectroscopy is a powerful tool for monitoring the phase evolution and intermolecular interactions of CTAB. Changes in the absorbance or transmittance of a CTAB solution can indicate the formation of aggregates and the transition between different phases, such as the formation of gels. For instance, UV-visible transmittance measurements as a function of CTAB concentration can pinpoint the critical concentration at which gel formation occurs, typically observed as a significant decrease in transmittance. researchgate.net This technique is also employed to study the interactions between CTAB and other compounds by observing shifts in the absorption spectra. The formation of complexes or changes in the aggregation state of CTAB in the presence of additives can be readily detected. researchgate.net

Theoretical studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) complement experimental UV-Vis spectroscopy by simulating the absorption spectra of molecules. sharif.edusharif.edu These computational methods help in assigning the observed electronic transitions and understanding the influence of molecular structure on the spectroscopic properties. sharif.edusharif.edu

Fluorescence Quenching Methods for Trace Element Determination

Fluorescence quenching is a sensitive analytical technique that can be utilized for the determination of trace elements. While not a direct analysis of CTAB itself, CTAB can be a component in systems where the fluorescence of a dye is quenched by a target analyte. For example, the fluorescence intensity of fluorescein (B123965) dye is quenched by CTAB. researchgate.net This principle can be adapted for the determination of trace amounts of substances that interact with the CTAB-dye system. The extent of fluorescence quenching is often proportional to the concentration of the quenching agent, allowing for quantitative analysis. rsc.orgnih.gov This method is valued for its high sensitivity and low detection limits. rsc.org

Electrochemical and Conductometric Analyses

Electrochemical and conductometric methods are fundamental for characterizing the behavior of ionic surfactants like CTAB in solution. These techniques are particularly crucial for determining the critical micelle concentration (CMC), a key parameter that defines the onset of micelle formation.

Determination of Critical Micelle Concentration

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. Conductometry is a widely used and straightforward method for determining the CMC of ionic surfactants. easletters.com The principle lies in the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, CTAB exists as individual ions and the conductivity increases linearly with concentration. scispace.com Above the CMC, the formation of micelles, which have a lower mobility than the free ions, leads to a change in the slope of the conductivity versus concentration plot. scispace.com The intersection of the two linear portions of the plot gives the CMC. scispace.com

The CMC of CTAB in water at 25°C has been determined by conductometry to be approximately 0.97 mM. researchgate.net The presence of additives, such as salts or alcohols, can significantly affect the CMC. scispace.comeasletters.comijcce.ac.ir For instance, the addition of salts like sodium sulfate (B86663) (Na2SO4) and magnesium sulfate (MgSO4) has been shown to decrease the CMC of CTAB. scispace.com This is attributed to the shielding of the electrostatic repulsion between the charged head groups of the surfactant molecules, which promotes micellization. e4journal.com

| System | Temperature (°C) | CMC (mM) | Reference |

| CTAB in water | 25 | 0.97 | researchgate.net |

| CTAB in water | Room Temperature | Varies | scispace.com |

| CTAB in water | 308.15 K (35°C) | 1.007 | scispace.com |

| CTAB with Na2SO4 | Room Temperature | Decreased | scispace.com |

| CTAB with MgSO4 | Room Temperature | Decreased | scispace.com |

| CTAB in Methanol (B129727)/Water | 30 & 35 | Varies | easletters.comeasletters.com |

| CTAB in Ethanol/Water | 30 & 35 | Varies | easletters.comeasletters.com |

| CTAB in Propanol/Water | 30 & 35 | Varies | easletters.comeasletters.com |

This table presents a selection of reported CMC values for CTAB under different conditions, determined by conductometry.

Different data analysis methods, including conventional, differential (first and second derivative), and integration methods, can be applied to the conductivity data to determine the CMC with high precision. researchgate.netcore.ac.uk

Investigation of Intermicellar Interactions

Conductometric and other electrochemical techniques can also provide insights into the interactions between micelles. The degree of micelle ionization (α), which can be estimated from the ratio of the slopes of the conductivity plot above and below the CMC, reflects the extent of counterion binding to the micelle surface. e4journal.com Changes in α in the presence of additives indicate alterations in intermicellar interactions.

Small-angle neutron scattering (SANS) is a powerful technique often used in conjunction with electrochemical data to directly probe the structure and interactions of micelles. academie-sciences.fr SANS studies on CTAB and its mixtures with other surfactants have revealed how the addition of a co-surfactant can modify the micellar surface charge and, consequently, the repulsive or attractive forces between micelles. academie-sciences.fr

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation and analysis of CTAB and for its use as a reagent in the separation of other compounds.

Hexadecyltrimethylammonium bromide is suitable for use in ion-pair chromatography, a technique that allows for the separation of ionic and non-ionic compounds on a reversed-phase column. sigmaaldrich.com In this method, CTAB is added to the mobile phase to form ion pairs with charged analytes, modifying their retention behavior and enabling their separation. It is also suitable for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com

Furthermore, UPLC (Ultra-Performance Liquid Chromatography) coupled with a mass detector like the ACQUITY QDa offers a rapid and robust method for the analysis of CTAB, which is particularly advantageous as CTAB lacks a chromophore for UV detection. waters.com This approach overcomes the limitations of traditional titrimetric assays, which are often complex and time-consuming. waters.com

Microscopic and Scattering Techniques for Morphological Characterization